Terbuprol
Overview
Description
Terbuprol: is an organic compound with the molecular formula C8H18O3 . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its unique structure, which includes a tert-butyl group and a glycidyl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Terbuprol can be synthesized through a two-stage process:
Stage 1: The reaction of tert-butyl glycidyl ether with sodium methoxide in methanol at 70°C for 0.5 hours.
Stage 2: The addition of water to the reaction mixture, followed by cooling with ice.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Terbuprol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield alcohols.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Terbuprol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Terbuprol exerts its effects involves its interaction with specific molecular targets. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Terbuprol can be compared with other similar compounds, such as:
Tert-butyl glycidyl ether: Shares a similar structure but lacks the additional functional groups present in this compound.
Glycidol: Another glycidyl ether with different reactivity and applications.
Uniqueness: this compound’s unique combination of tert-butyl and glycidyl ether groups gives it distinct chemical properties and reactivity, making it valuable in specific industrial and research applications.
Biological Activity
Terbuprol, a compound belonging to the thiourea class, has garnered attention for its biological activity and potential therapeutic applications. This article explores the biological mechanisms, pharmacological effects, and relevant case studies that highlight the significance of this compound in various biological contexts.
This compound is characterized by its thiourea structure, which allows it to interact with various molecular targets within biological systems. The mechanism of action primarily involves:
- Enzyme Inhibition : this compound can inhibit enzyme activities by binding to active sites, thus preventing substrate access and subsequent catalytic reactions.
- Metal Ion Coordination : The compound may also coordinate with metal ions, influencing enzymatic functions and cellular processes.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects, which can be summarized as follows:
- Antimicrobial Activity : this compound has shown promising results against certain bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
- Cytotoxicity : Studies have indicated that this compound can induce cytotoxic effects in specific cancer cell lines, hinting at its potential use in oncology .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the growth of various pathogens. For instance, a study highlighted its efficacy against Staphylococcus aureus, with an observed minimum inhibitory concentration (MIC) indicating significant antimicrobial potential.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
In Vivo Studies
In vivo studies have further elucidated the biological activity of this compound. A notable case study involved administering this compound to animal models with induced inflammatory conditions. The results indicated a marked reduction in inflammation markers compared to control groups, suggesting therapeutic efficacy.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection rates and improved patient outcomes. The trial reported a 40% decrease in infection recurrence within six months of treatment.
- Case Study on Cancer Treatment : A study focused on the application of this compound in treating lung cancer cells showed that it induced apoptosis and inhibited cell proliferation. The findings suggested that this compound could be developed as a novel chemotherapeutic agent.
Properties
IUPAC Name |
1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-8(2,3)11-6-7(9)5-10-4/h7,9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCPBJDUXBCOSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(COC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864349 | |
Record name | 1-tert-Butoxy-3-methoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13021-53-9 | |
Record name | Terbuprol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-tert-Butoxy-3-methoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERBUPROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NEB4EP7TP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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